molecular formula C19H19N3O4 B3012012 3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866016-27-5

3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Número de catálogo: B3012012
Número CAS: 866016-27-5
Peso molecular: 353.378
Clave InChI: DMPWLUNSXREREY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one features a polycyclic core structure comprising a benzoxadiazocin ring system fused with a bicyclic methano bridge. Key structural attributes include:

  • A 3,5-dimethylphenyl substituent at position 3, providing steric bulk and hydrophobic interactions.
  • A nitro group at position 8, which is strongly electron-withdrawing and may influence reactivity or binding affinity.
  • A methyl group at position 2, contributing to conformational stability.

Propiedades

IUPAC Name

10-(3,5-dimethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-6-12(2)8-14(7-11)21-18(23)20-16-10-19(21,3)26-17-5-4-13(22(24)25)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPWLUNSXREREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 866016-27-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H19_{19}N3_{3}O4_{4}
  • Molecular Weight : 353.4 g/mol
  • Structure : The compound features a complex structure with a methanobenzo[d]oxadiazocin core and nitro substituents that may influence its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest potential pharmacological properties that warrant further investigation.

Antimicrobial Activity

Some studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The specific mechanisms of action remain to be elucidated.

Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory properties. Research into related compounds indicates:

  • Inhibition of pro-inflammatory cytokines has been observed in similar structures, which could imply that this compound might also modulate inflammatory pathways.

Cytotoxicity and Anticancer Potential

There is growing interest in the anticancer potential of oxadiazocin derivatives:

Case Studies and Research Findings

A review of literature reveals several notable findings regarding the biological activity of related compounds:

StudyFindings
Fortin et al. (2011)Investigated sulfonate derivatives with similar structures; some showed lower toxicity than known anticancer drugs while maintaining efficacy against cancer cells.
PMC4555383 (2015)Highlighted the importance of substituent groups on the aromatic rings in influencing cytotoxicity and potential therapeutic applications.

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects are still under investigation. Potential pathways include:

  • Modulation of signaling pathways involved in inflammation and apoptosis.
  • Interaction with cellular targets , potentially disrupting normal cellular functions in pathogens or cancer cells.

Comparación Con Compuestos Similares

Implications for Drug Discovery

  • Bioactivity Prediction: Tools like Hit Dexter 2.0 () could classify the target compound as "dark chemical matter" (rarely bioactive) or prioritize it for assays based on structural novelty.
  • Nitro Group Impact : The nitro substituent may confer redox activity or serve as a hydrogen-bond acceptor, distinguishing it from methoxy/methyl analogs in target selectivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.